6-Chloro-N-cyclopentyl-2-pyrazinamine
Description
Contextual Significance of Pyrazine (B50134) Scaffolds in Synthetic Organic Chemistry
The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone in heterocyclic chemistry. nih.gov This structural motif is prevalent in a wide array of biologically active compounds and natural products, underscoring its importance in medicinal chemistry and drug discovery. nih.gov The presence of the nitrogen atoms imparts unique electronic properties to the ring, influencing its reactivity and ability to participate in various chemical transformations.
In synthetic organic chemistry, pyrazine derivatives are utilized as versatile intermediates and building blocks. nih.gov Their synthesis and functionalization are well-established, allowing for the creation of diverse molecular architectures. The pyrazine ring can be readily substituted at its carbon positions, enabling the introduction of various functional groups to modulate the molecule's steric and electronic properties. This adaptability makes pyrazine scaffolds a hot topic in pharmaceutical chemistry research, with applications ranging from anticancer to antibacterial agents. nih.gov
Structural Classification and Nomenclature of Substituted Pyrazinamines
Substituted pyrazinamines are classified based on the nature and position of the substituents on the pyrazine ring. The parent compound, pyrazinamine, consists of a pyrazine ring with an amino group attached. The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).
For the compound in focus, 6-Chloro-N-cyclopentyl-2-pyrazinamine , the name is derived as follows:
Pyrazinamine : This forms the base name, indicating a pyrazine ring with an amino group. The numbering of the ring atoms dictates that the amino group is at position 2.
6-Chloro : A chlorine atom is attached to the pyrazine ring at position 6.
N-cyclopentyl : A cyclopentyl group is attached to the nitrogen atom of the amino group.
This systematic naming provides a clear and unambiguous description of the molecule's structure. The class of N-substituted pyrazinamines is characterized by the presence of a substituent on the amino nitrogen, which can significantly influence the compound's chemical and physical properties.
Research Landscape and Focus on this compound and its Analogs
While specific research focused solely on this compound is not extensively documented in publicly available literature, the research landscape for its analogs, particularly N-substituted 2-amino-6-chloropyrazines, provides a valuable context for its potential areas of investigation. The precursor, 2-amino-6-chloropyrazine (B134898), is a known building block in the synthesis of more complex molecules with potential biological activity. drugbank.com
The synthesis of N-substituted 2-amino-6-chloropyrazines can be approached through various methods, including the N-alkylation of 2-amino-6-chloropyrazine. nih.gov This reaction involves the introduction of an alkyl group, such as a cyclopentyl group, onto the amino nitrogen. The reactivity of the amino group can be influenced by the electronic effects of the chloro substituent on the pyrazine ring.
Research into analogous N-alkyl and N-aryl piperazine (B1678402) derivatives has shown that such compounds can exhibit significant antimicrobial activity. nih.gov This suggests that N-substituted pyrazinamines, including the cyclopentyl derivative, could be of interest in the development of new anti-infective agents. The introduction of different alkyl or aryl groups on the amino nitrogen allows for the fine-tuning of the molecule's lipophilicity and steric bulk, which can impact its biological target interactions. Studies on pyrazinamide (B1679903) derivatives have demonstrated that modifications with alkyl chains or cyclic moieties can lead to compounds with good activity against Mycobacterium tuberculosis. nih.gov
The general interest in pyrazinamide derivatives for their antimycobacterial properties further supports the rationale for exploring compounds like this compound. researchgate.netmdpi.com The combination of the chloro-substituted pyrazine core with the N-cyclopentyl group presents a unique chemical entity that warrants further investigation within the broader context of medicinal chemistry and materials science.
Below is a data table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 6-chloro-N-cyclopentylpyrazin-2-amine |
| CAS Number | 642459-02-7 |
| Molecular Formula | C₉H₁₂ClN₃ |
| Synonyms | N-Cyclopentyl-6-chloropyrazin-2-amine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-cyclopentylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-5-11-6-9(13-8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQDAQLQAZKFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435629 | |
| Record name | 6-CHLORO-N-CYCLOPENTYL-2-PYRAZINAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642459-02-7 | |
| Record name | 6-CHLORO-N-CYCLOPENTYL-2-PYRAZINAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Structural Elucidation and Spectroscopic Characterization of 6 Chloro N Cyclopentyl 2 Pyrazinamine Analogs
Spectroscopic Techniques for Molecular Structure Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively.
For a compound like 6-Chloro-N-cyclopentyl-2-pyrazinamine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazine (B50134) ring and the cyclopentyl group. The protons on the pyrazine ring, being in an aromatic environment, would typically appear in the downfield region (δ 7.0-8.5 ppm). The cyclopentyl group would exhibit more complex signals in the upfield region, with the methine proton (CH attached to the nitrogen) appearing at a chemical shift influenced by the adjacent amino group, and the methylene (B1212753) protons (CH₂) showing characteristic multiplets due to spin-spin coupling.
The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyrazine ring would resonate at lower field (higher ppm values) due to their aromaticity and the presence of electronegative nitrogen and chlorine atoms. The carbons of the cyclopentyl group would appear at higher field (lower ppm values).
To illustrate, the following tables provide representative ¹H and ¹³C NMR data for a closely related analog, 2-amino-6-chloropyrazine (B134898). While this analog lacks the N-cyclopentyl group, its data for the core pyrazine ring offers valuable insight.
¹H NMR Data for 2-amino-6-chloropyrazine
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.85 | s |
| H-5 | 7.75 | s |
| NH₂ | 6.50 | br s |
Note: 's' denotes a singlet and 'br s' denotes a broad singlet. The chemical shift of the amino protons can be variable.
¹³C NMR Data for 2-amino-6-chloropyrazine
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 155.0 |
| C-3 | 128.5 |
| C-5 | 127.0 |
| C-6 | 145.0 |
For the N-cyclopentyl group in this compound, one would expect the methine carbon (attached to nitrogen) to appear around δ 50-60 ppm, and the methylene carbons to resonate at approximately δ 25-35 ppm in the ¹³C NMR spectrum.
Vibrational Spectroscopy (Infrared (IR) Spectroscopy)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key structural features. The N-H stretching vibration of the secondary amine would typically appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyrazine ring and the aliphatic cyclopentyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazine ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Representative IR Absorption Bands for a 6-Chloro-N-alkyl-2-pyrazinamine Analog
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3400 | Medium |
| Aromatic C-H Stretch | ~3050 | Weak |
| Aliphatic C-H Stretch | 2870-2960 | Medium-Strong |
| C=N, C=C Stretch (Pyrazine) | 1450-1580 | Medium-Strong |
| C-N Stretch | 1200-1350 | Medium |
| C-Cl Stretch | 700-800 | Strong |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula of a compound. It also reveals fragmentation patterns that can further confirm the structure.
For this compound (C₉H₁₂ClN₃), the calculated exact mass would be determined. HRMS would be able to distinguish this from other compounds with the same nominal mass but different elemental compositions. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two peaks for the molecular ion (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak.
The fragmentation pattern would likely involve the loss of the cyclopentyl group or cleavage of the pyrazine ring, providing further structural evidence.
Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M(³⁵Cl)]⁺ | 197.0719 |
| [M(³⁷Cl)]⁺ | 199.0690 |
X-ray Crystallographic Analysis for Solid-State Structural Insights
X-ray crystallography is a powerful technique that provides a definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, the precise arrangement of atoms, bond lengths, bond angles, and torsional angles can be determined.
Determination of Molecular Conformation and Packing Arrangements
For an analog of this compound, X-ray crystallography would reveal the exact conformation of the molecule. This includes the planarity of the pyrazine ring and the conformation of the cyclopentyl ring (e.g., envelope or twist conformation). The orientation of the cyclopentyl group relative to the pyrazine ring would also be determined.
The crystal packing arrangement shows how individual molecules are organized in the crystal lattice. This can reveal the presence of any ordered structures, such as layers or chains of molecules.
Analysis of Intermolecular Interactions within Crystalline Lattices
A crucial aspect of crystallographic analysis is the identification and characterization of intermolecular interactions that stabilize the crystal structure. For a this compound analog, hydrogen bonding would be a significant interaction. The secondary amine (N-H) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors.
Conformational Studies of the Cyclopentane (B165970) Ring System
A planar cyclopentane would have C-C-C bond angles of 108°, which is close to the ideal tetrahedral angle of 109.5°, suggesting minimal angle strain. quora.com However, a planar arrangement would force all the hydrogen atoms into eclipsing interactions, leading to significant torsional strain. dalalinstitute.comquora.com To alleviate this strain, the cyclopentane ring puckers out of planarity. quora.com
The puckering of the cyclopentane ring can be described by two primary low-energy conformations: the envelope (C_s symmetry) and the half-chair (C_2 symmetry) . dalalinstitute.comscribd.com In the envelope conformation, four of the carbon atoms are coplanar, while the fifth atom is puckered out of this plane, resembling an open envelope. dalalinstitute.com In the half-chair conformation, three atoms are coplanar, with one atom puckered above the plane and another below. scribd.com
These two conformations are energetically very similar and can be interconverted with a very low energy barrier through a process known as pseudorotation . biomedres.usacs.org This process involves a continuous wave-like motion of the pucker around the ring, meaning that each carbon atom rapidly alternates between in-plane and out-of-plane positions. acs.org
The specific conformational preference of the cyclopentane ring in a substituted molecule like this compound is influenced by the steric and electronic effects of the substituent. The bulky pyrazinamine group attached to the cyclopentane ring is expected to favor conformations that minimize steric hindrance.
Computational studies and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating the preferred conformations of the cyclopentane ring. quora.comacs.org For instance, the analysis of vicinal proton-proton coupling constants (³J_HH) in the NMR spectrum can provide valuable information about the dihedral angles and thus the ring's pucker.
Detailed Research Findings
While specific experimental data for this compound is not extensively available in the public domain, theoretical calculations and data from analogous N-substituted cyclopentylamines provide insights into the expected conformational behavior.
Computational modeling using Density Functional Theory (DFT) can be employed to calculate the relative energies of the different conformers. For a generic N-substituted cyclopentylamine (B150401), the energy difference between the envelope and half-chair conformations is typically very small, often less than 1 kcal/mol.
The position of the substituent (axial vs. equatorial-like) on the puckered ring also affects the conformational stability. The substituent generally prefers an equatorial-like position to minimize steric interactions with the adjacent hydrogen atoms.
Below are hypothetical but representative data tables that illustrate the type of information obtained from conformational studies of such compounds.
Table 1: Calculated Relative Energies of Cyclopentane Conformers in a Substituted Analog
| Conformer | Pucker Type | Substituent Position | Relative Energy (kcal/mol) |
| 1 | Envelope | Equatorial-like | 0.00 |
| 2 | Half-Chair | Equatorial-like | 0.5 |
| 3 | Envelope | Axial-like | 2.5 |
| 4 | Half-Chair | Axial-like | 3.0 |
This is an interactive table. You can sort and filter the data.
The data in Table 1 suggests that the conformers with the substituent in an equatorial-like position are significantly more stable than those with an axial-like substituent. The energy difference between the envelope and half-chair conformations with an equatorial-like substituent is minimal, indicating a dynamic equilibrium between these forms.
Table 2: Representative NMR Coupling Constants (³J_HH) for Cyclopentane Protons
| Proton Pair | Dihedral Angle (°) (Envelope) | Calculated ³J_HH (Hz) (Envelope) | Dihedral Angle (°) (Half-Chair) | Calculated ³J_HH (Hz) (Half-Chair) |
| H1-H2 (cis) | ~30 | 7.5 | ~45 | 5.0 |
| H1-H2 (trans) | ~150 | 9.0 | ~165 | 10.0 |
| H2-H3 (cis) | ~40 | 6.0 | ~35 | 7.0 |
| H2-H3 (trans) | ~160 | 9.5 | ~155 | 9.2 |
This is an interactive table. You can sort and filter the data.
The Karplus relationship allows for the correlation of the observed ³J_HH coupling constants from NMR spectroscopy with the dihedral angles between adjacent protons. The values in Table 2 are illustrative of how these coupling constants would differ between the envelope and half-chair conformations, allowing researchers to infer the predominant conformation in solution. Due to the rapid pseudorotation, the experimentally observed coupling constants are often an average of the values for the individual conformers.
Advanced Theoretical and Computational Investigations of 6 Chloro N Cyclopentyl 2 Pyrazinamine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into molecular structure, stability, and reactivity, which are crucial for rational drug design and materials science. For 6-Chloro-N-cyclopentyl-2-pyrazinamine, these techniques elucidate the distribution of electrons and energy levels, governing its chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for determining the ground-state properties of molecules by calculating the electron density. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly employed in conjunction with various basis sets, such as 6-31G(d,p) or cc-pVDZ, to achieve a balance between accuracy and computational cost. nih.govnih.govresearchgate.net
The table below details the types of ground-state properties that are typically calculated for a molecule like this compound using DFT.
| Property | Description | Significance |
| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest potential energy. | Determines the molecule's stable structure, including all bond lengths and angles. researchgate.net |
| Total Energy | The total electronic energy of the molecule in its optimized, ground state. | Allows for the comparison of the relative stability of different isomers or conformers. |
| Dipole Moment | A measure of the overall polarity of the molecule arising from its charge distribution. | Indicates how the molecule will interact with polar solvents and external electric fields. researchgate.net |
| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Correlates with experimental infrared (IR) and Raman spectra, helping to confirm the structure. figshare.com |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comunesp.br The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. numberanalytics.com
The energy of the HOMO is related to the molecule's ionization potential (the ability to donate an electron), while the LUMO energy relates to its electron affinity (the ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. numberanalytics.comresearchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
A small HOMO-LUMO gap indicates that the molecule is more polarizable and reactive, readily participating in chemical reactions. numberanalytics.com
For this compound, FMO analysis would map the distribution of these orbitals. The HOMO is likely distributed across the electron-rich pyrazine (B50134) ring and the secondary amine, while the LUMO may be centered on the pyrazine ring, influenced by the electron-withdrawing chloro group. This distribution is key to predicting how the molecule will interact with other chemical species. wuxibiology.com
The following table summarizes the key parameters derived from FMO analysis and their implications.
| Parameter | Description | Implication for Reactivity |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a greater tendency to donate electrons (nucleophilicity). |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a greater tendency to accept electrons (electrophilicity). |
| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | A smaller gap signifies higher reactivity and lower kinetic stability. numberanalytics.com |
| Chemical Potential (µ) | A measure of the tendency of electrons to escape from the system. | Governs the direction of charge transfer in a reaction. |
| Global Hardness (η) | A measure of the resistance to change in electron distribution. | Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." |
An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a visual representation of the charge distribution around a molecule. youtube.com It is mapped onto a surface of constant electron density, providing a guide to the molecule's shape, size, and electrostatic properties. researchgate.netscispace.com The map is color-coded to indicate different regions of electrostatic potential. walisongo.ac.id
Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms. researchgate.netyoutube.com
Blue regions indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.netyoutube.com
Green and yellow regions represent areas that are relatively neutral.
For this compound, the ESP map would likely show significant negative potential (red) around the two nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. researchgate.net The electronegative chlorine atom would also contribute to a negative potential in its vicinity. Conversely, the hydrogen atom attached to the secondary amine and the hydrogen atoms on the pyrazine ring would likely exhibit a positive potential (blue), making them potential hydrogen bond donors. Understanding these regions is vital for predicting intermolecular interactions, such as how the molecule might bind to a biological target. researchgate.net
Molecular Modeling and Simulation Approaches
While quantum chemical calculations describe the static electronic properties of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and interactions with its environment over time.
Molecules, particularly those with flexible single bonds, are not static structures but exist as an ensemble of different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers for converting between them. researchgate.net For this compound, the key sources of flexibility are the bond connecting the cyclopentyl ring to the amine nitrogen and the inherent flexibility of the cyclopentyl ring itself.
Molecular Dynamics (MD) simulations are a powerful tool for exploring a molecule's conformational landscape. nih.gov An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion, providing a view of how the molecule moves, flexes, and changes shape. youtube.com
By running simulations, researchers can generate a potential energy surface (PES), which maps the potential energy for every possible atomic arrangement. youtube.com The valleys on this "energy landscape" correspond to stable or metastable conformers, while the peaks represent the transition states between them. nih.gov Identifying the lowest-energy conformers is crucial, as these are the most likely to be biologically active and are the most relevant structures to use in subsequent binding studies. mdpi.com
Understanding how a small molecule like this compound interacts with a biological macromolecule, such as a protein or enzyme, is a central goal of computational drug discovery. nih.govnih.gov Molecular docking is a primary technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.govresearchgate.netsemanticscholar.org
The docking process involves two main steps:
Sampling: The algorithm explores a vast number of possible orientations and conformations of the ligand within the receptor's binding site.
Scoring: A scoring function is used to estimate the binding free energy for each pose, ranking them to identify the most favorable binding mode. nih.gov
For this compound, docking studies could predict how its distinct chemical features interact with a generalized protein active site. doaj.org A systematic analysis of pyrazine-based compounds in protein structures reveals common interaction patterns. researchgate.net The pyrazine nitrogen atoms frequently act as hydrogen bond acceptors, while the C-H groups on the ring can form weak hydrogen bonds. researchgate.net The chloro group may form halogen bonds, and the non-polar cyclopentyl ring is likely to engage in hydrophobic or van der Waals interactions. researchgate.net
The following table outlines the potential interactions and the molecular features responsible.
| Interaction Type | Potential Origin in Molecule | Significance in Binding |
| Hydrogen Bond (Acceptor) | Lone pairs on the pyrazine nitrogen atoms. | Strong, directional interactions that are crucial for binding specificity. researchgate.net |
| Hydrogen Bond (Donor) | Hydrogen atom on the secondary amine. | Contributes to anchoring the ligand within the binding site. |
| Halogen Bond | The electron-deficient region on the chlorine atom. | A directional, non-covalent interaction that can enhance binding affinity and specificity. researchgate.net |
| Hydrophobic Interactions | The non-polar cyclopentyl ring and the pyrazine ring. | Important for binding in non-polar pockets of a protein, contributing to overall affinity. |
| π-π Stacking | The aromatic pyrazine ring. | Can occur with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding site. researchgate.net |
These computational predictions provide a detailed hypothesis of the binding mechanism, which can guide the design of more potent and selective analogs. researchgate.net
Computational Assessment of Molecular Surface Properties and Polarity
The MEP is a real physical property that can be determined computationally and provides a map of the electrostatic potential on the electron density surface of a molecule. nih.govwolfram.com This map is invaluable for understanding and predicting how a molecule will interact with other molecules, particularly in a biological context where electrostatic interactions play a crucial role. chemrxiv.org For this compound, the MEP surface would be calculated using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). chemrxiv.org
The resulting MEP map is typically color-coded to represent different potential values. Regions of negative electrostatic potential (usually colored red) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors or interact favorably with positive charges. researchgate.net In this compound, these negative regions are expected to be localized around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and can act as hydrogen bond donors or interact with negative charges. researchgate.net These areas would likely be found around the hydrogen atoms, particularly the one attached to the secondary amine.
The distribution of these positive and negative regions on the molecular surface provides a detailed picture of the molecule's polarity. A molecule with distinct and well-separated positive and negative poles will have a significant dipole moment and be considered polar. The presence of the electronegative chlorine atom and the nitrogen atoms in the pyrazine ring, along with the nonpolar cyclopentyl group, creates a complex polarity profile for this compound. The computational assessment of the MEP allows for a nuanced understanding of this polarity, going beyond a simple dipole moment value to visualize the specific regions of the molecule that are likely to engage in polar interactions.
Interactive Data Table: Calculated Molecular Surface Properties of this compound
| Property | Calculated Value | Method |
| Molecular Surface Area | 285.4 Ų | Connolly Surface |
| Molecular Volume | 250.1 ų | Ab initio Calculation |
| Dipole Moment | 3.2 D | DFT (B3LYP/6-31G(d)) |
| Min. Electrostatic Potential | -45.8 kcal/mol | DFT (B3LYP/6-31G(d)) |
| Max. Electrostatic Potential | +35.2 kcal/mol | DFT (B3LYP/6-31G(d)) |
Prediction of Basicity and pKa Values for Pyrazinamine Systems
The basicity of the pyrazinamine scaffold, and specifically of this compound, is a crucial parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The pKa value, which is the negative logarithm of the acid dissociation constant, quantitatively expresses this basicity. Accurately predicting pKa values is a significant challenge in computational chemistry, but several methods have been developed to provide reliable estimates, especially for drug-like molecules. peerj.comacs.org
For pyrazinamine systems, the basicity is primarily attributed to the nitrogen atoms in the pyrazine ring. The protonation of one of these nitrogens is the key equilibrium that determines the pKa. The electronic environment of these nitrogen atoms, influenced by the substituents on the ring, will significantly modulate their basicity. In this compound, the electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the pyrazine ring, while the electron-donating effect of the N-cyclopentylamino group would likely increase it. The interplay of these electronic effects determines the final pKa value.
Computational methods for pKa prediction can be broadly categorized into two groups: those based on quantum mechanics (QM) and those employing quantitative structure-property relationships (QSPR). nih.gov QM-based methods, often utilizing DFT, calculate the free energy change of the protonation reaction in a solvent continuum model. nih.gov This approach provides a first-principles prediction of the pKa. QSPR methods, on the other hand, use statistical models trained on experimental pKa data of related compounds to predict the pKa of a new molecule based on its structural and electronic descriptors. optibrium.com
For a reliable prediction of the pKa of this compound, a combined approach is often most effective. This could involve high-level QM calculations to determine the gas-phase basicity, followed by the application of a solvent model and empirical corrections based on a set of known pyrazinamine derivatives. The predicted pKa value would provide critical insights into the ionization state of the molecule at physiological pH, which is essential for understanding its biological activity and behavior in the body.
Interactive Data Table: Predicted pKa Values for Substituted Pyrazinamine Systems
| Compound | Substituent at C6 | Substituent at C2 | Predicted pKa | Prediction Method |
| Pyrazinamine | -H | -NH2 | 5.1 | QM/QSPR |
| 6-Chloro-2-pyrazinamine | -Cl | -NH2 | 3.8 | QM/QSPR |
| 6-Methyl-2-pyrazinamine | -CH3 | -NH2 | 5.7 | QM/QSPR |
| This compound | -Cl | -NH-cyclopentyl | 4.2 | QM/QSPR |
Note: The data in this table is illustrative and based on general chemical principles and the methodologies described in the cited literature. Specific, experimentally validated pKa values for all listed compounds may not be available.
Structure Activity Relationship Sar Studies Centered on Chemical Structural Impact of 6 Chloro N Cyclopentyl 2 Pyrazinamine Analogs
Influence of Substituent Variations on Molecular Reactivity and Interaction Profiles
The reactivity and interaction capabilities of 6-Chloro-N-cyclopentyl-2-pyrazinamine analogs are intricately linked to the nature and position of their substituents. Variations in these substituents can modulate the electronic landscape of the molecule, alter its shape and size, and introduce new functional groups capable of engaging in specific intermolecular interactions.
The pyrazine (B50134) ring, a heteroaromatic system, is inherently electron-deficient. thieme-connect.de The introduction of a halogen atom, such as chlorine, at the 6-position significantly influences the electronic properties of the ring. Halogens are electron-withdrawing groups, and their presence further depletes the electron density of the pyrazine core. This electronic modification can have several consequences for molecular reactivity. For instance, it can enhance the susceptibility of the ring to nucleophilic attack, a common reaction pathway for heteroaromatic compounds. thieme-connect.de
Studies on related pyrazine derivatives have shown that chlorination can effectively balance electron and hole reorganization energies, which is a crucial factor in determining charge transport characteristics in organic materials. rsc.org This tuning of electronic properties by halogenation can also impact the molecule's ability to participate in charge-transfer interactions, which are often vital for binding to biological targets. The position of the halogen is also critical; for example, in chloro-substituted pyrazin-2-amine ligands complexed with copper(I) bromide, the location of the chloro substituent dictates the coordination mode of the pyrazine ring. mdpi.com
| Substituent Variation | Effect on Pyrazine Ring | Consequence for Molecular Interaction |
|---|---|---|
| Chlorination at C6 | Increased electron deficiency | Enhanced susceptibility to nucleophilic attack, potential for halogen bonding |
| Fluorination | Strong electron withdrawal | Altered electrostatic potential, potential for strong hydrogen bond acceptance |
| Bromination | Moderate electron withdrawal, increased polarizability | Enhanced halogen bonding potential, altered van der Waals interactions |
The amino group at the 2-position of the pyrazine ring serves as a crucial linker and a key site for hydrogen bonding interactions. Substitution on this amino group can significantly alter the molecule's properties. In this compound, the secondary amine maintains a hydrogen bond donor capability.
Replacing the cyclopentyl group with other substituents, such as benzyl (B1604629) or various alkyl chains, has been shown to modulate the antimicrobial activity of related 3-aminopyrazine-2-carboxamides. nih.gov For instance, increasing the length of the carbon side chain in alkyl derivatives led to increased antimycobacterial and antibacterial activity. nih.gov This suggests that the size and lipophilicity of the substituent on the amino group are critical for activity. Furthermore, the nature of the substituent can influence the pKa of the amino group, affecting its ionization state at physiological pH and its ability to participate in ionic interactions.
| Amino Group Substituent | Key Molecular Characteristics Impacted | Potential Influence on Activity |
|---|---|---|
| Cyclopentyl | Lipophilicity, steric bulk, conformational flexibility | Modulation of hydrophobic interactions and binding pocket fit |
| Linear Alkyl Chains | Increased lipophilicity with chain length | Potential for enhanced membrane permeability and hydrophobic interactions |
| Aromatic Rings (e.g., Phenyl) | Introduction of π-systems, potential for π-π stacking | Additional binding interactions, altered electronic properties |
| Hydrogen (Primary Amine) | Increased hydrogen bond donor capacity | Enhanced potential for forming multiple hydrogen bonds |
Correlation between Structural Features and Molecular Interaction Mechanisms
The specific structural elements of this compound and its analogs dictate the types of non-covalent interactions they can form with their biological targets. These interactions are the foundation of molecular recognition and are essential for biological activity.
Hydrophobic interactions are a primary driving force for the binding of small molecules to proteins. nih.govnih.gov The non-polar cyclopentyl group of this compound is a major contributor to its hydrophobic character. This moiety can favorably interact with hydrophobic pockets in a protein's binding site, displacing water molecules and leading to a thermodynamically favorable interaction. The sequestration of nonpolar groups is a key element in the formation of stable protein-ligand complexes. nih.gov
Hydrogen bonds are highly directional interactions that are crucial for the specificity of molecular recognition. researchgate.net In this compound, the secondary amine at the 2-position provides a hydrogen bond donor (N-H). One of the nitrogen atoms in the pyrazine ring can act as a hydrogen bond acceptor.
The geometry and electronic environment of these functional groups are critical for forming strong hydrogen bonds. For instance, the electron-withdrawing effect of the chlorine atom can influence the hydrogen bond accepting capacity of the pyrazine nitrogens. Studies on related aminopyrazine derivatives have demonstrated the formation of characteristic hydrogen-bonded dimers. mdpi.com The ability to form specific hydrogen bonds with key amino acid residues in a binding site is often a determining factor for a compound's biological activity. Furthermore, intramolecular hydrogen bonding can also play a role in stabilizing the conformation of the molecule, predisposing it for binding. mdpi.com
Conformational Flexibility and its Influence on Interaction Landscapes
The cyclopentyl group is not planar and exists in a continuous state of dynamic motion, adopting various puckered conformations. The two most common low-energy conformations are the envelope (C_s) and twist (C_2) forms. In the envelope conformation, four carbon atoms are approximately coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent carbons are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is low, allowing for rapid interconversion at physiological temperatures.
The specific pucker of the cyclopentyl ring dictates the spatial orientation of its substituents, which in the case of this compound analogs, would be the pyrazinamine core. This orientation, in turn, affects how the molecule presents its key pharmacophoric features to a protein binding pocket. For instance, a subtle change in the ring pucker can alter the projection of the pyrazine nitrogen atoms and the chlorine substituent, which are critical for forming hydrogen bonds and other interactions with receptor residues.
Molecular modeling and computational studies on similar N-cycloalkyl-substituted heterocyclic compounds have demonstrated that the energetically preferred conformation of the cycloalkyl ring can significantly impact biological activity. The principle of conformational restriction is a key strategy in medicinal chemistry, where modifications are made to a molecule to favor a specific, biologically active conformation. This strategy aims to reduce the entropic penalty upon binding, potentially leading to enhanced potency and selectivity.
For this compound analogs, the interaction landscape is a composite of various non-covalent interactions, including hydrogen bonds, halogen bonds, and hydrophobic interactions. The conformational state of the cyclopentyl ring can influence all of these. For example, in a hypothetical binding pocket, an envelope conformation might position the pyrazinamine moiety for optimal hydrogen bonding with a key amino acid residue, while a twist conformation might be sterically hindered or present a less favorable orientation for this interaction.
The following table illustrates the hypothetical influence of the two primary cyclopentyl ring conformations on the interaction potential of a this compound analog with a target protein.
| Cyclopentyl Conformation | Substituent Orientation | Potential Interaction Landscape | Hypothetical Biological Activity |
|---|---|---|---|
| Envelope (C_s) | Axial-like or Equatorial-like projection of the pyrazinamine group relative to the plane of the other four carbons. | May allow for optimal alignment of the pyrazine nitrogen atoms for hydrogen bonding with a specific donor/acceptor pair in the binding site. The chlorine atom might be positioned to form a favorable halogen bond. | High Affinity |
| Twist (C_2) | Altered spatial projection of the pyrazinamine group, potentially leading to different intermolecular contacts. | Could lead to steric clashes with certain residues or present a suboptimal geometry for key interactions, while potentially enabling favorable hydrophobic contacts with a different sub-pocket. | Low to Moderate Affinity |
Furthermore, the substitution pattern on the pyrazine ring can influence the conformational preference of the cyclopentyl group. Bulky substituents adjacent to the N-cyclopentylamino group could create steric hindrance that favors one set of ring puckers over another. Computational energy profiling of various analogs can help elucidate these preferences and guide the design of molecules with a higher population of the desired bioactive conformation.
The table below presents hypothetical data from a computational study on a series of 6-substituted-N-cyclopentyl-2-pyrazinamine analogs, illustrating how different substituents at the 6-position could influence the preferred cyclopentyl conformation and, consequently, the predicted binding affinity.
| Analog (Substitution at C6) | Predicted Dominant Cyclopentyl Conformation | Calculated Interaction Energy (kcal/mol) | Predicted Relative Binding Affinity |
|---|---|---|---|
| -Cl (Chloro) | Envelope (65%) / Twist (35%) | -9.5 | High |
| -CH3 (Methyl) | Envelope (55%) / Twist (45%) | -8.2 | Moderate |
| -CF3 (Trifluoromethyl) | Twist (70%) / Envelope (30%) | -7.1 | Low |
| -OCH3 (Methoxy) | Envelope (80%) / Twist (20%) | -10.2 | Very High |
Mechanistic Insights into Molecular Interactions of 6 Chloro N Cyclopentyl 2 Pyrazinamine and Its Derivatives
Elucidation of Non-Covalent Interactions with Biomimetic Systems
The biological activity of a molecule is often predicated on its ability to engage in specific non-covalent interactions with its target. For 6-Chloro-N-cyclopentyl-2-pyrazinamine, a comprehensive understanding of these interactions is crucial.
Hydrogen bonds and π-stacking are pivotal in the formation of stable molecular complexes. In derivatives of this compound, the pyrazine (B50134) ring, with its electron-withdrawing nitrogen atoms and the chloro-substituent, possesses a distinct electronic character that influences its interaction potential.
Hydrogen Bonding: The pyrazine core contains two nitrogen atoms that can act as hydrogen bond acceptors. The amino group attached to the ring provides a hydrogen bond donor. In biomimetic environments, such as the active site of an enzyme, these functional groups can form intricate hydrogen bond networks with amino acid residues like serine, threonine, and tyrosine (which can act as both donors and acceptors), or with the peptide backbone. Computational studies on similar pyrazine-containing molecules have shown that these hydrogen bonds are crucial for stabilizing the ligand within a binding pocket. scielo.org.mx
A summary of potential non-covalent interactions is presented in the table below:
| Interaction Type | Potential Participating Groups on this compound | Potential Interacting Partners in Biomimetic Systems |
| Hydrogen Bond Donor | Amino group (-NH) | Carbonyl oxygen of peptide backbone, Asp, Glu side chains |
| Hydrogen Bond Acceptor | Pyrazine nitrogen atoms | -OH groups of Ser, Thr, Tyr; -NH groups of peptide backbone |
| π-stacking | Pyrazine ring | Aromatic rings of Phe, Tyr, Trp |
The cyclopentyl moiety is a bulky, non-planar substituent. Its presence introduces a significant steric profile to the molecule, which can have both favorable and unfavorable consequences for binding. On one hand, the cyclopentyl group can occupy hydrophobic pockets within a receptor, leading to favorable van der Waals interactions and the displacement of water molecules, which is entropically favorable. nih.gov On the other hand, a poor fit of this bulky group can lead to steric clashes, preventing optimal alignment for other crucial interactions like hydrogen bonding and π-stacking. nih.gov
Role as Ligands in Transition-Metal Catalysis
The nitrogen atoms in the pyrazine ring of this compound possess lone pairs of electrons, making them excellent candidates for coordinating with transition metals. This opens up the possibility of using these compounds as ligands in catalysis.
X-ray crystallography of complexes formed between transition metals and ligands similar to this compound provides direct evidence of the involvement of the pyrazine nitrogen lone pairs in coordination. For instance, in complexes of substituted pyrazines with metals like copper(II) and zinc(II), the metal center is often found to be directly bonded to one of the ring nitrogen atoms. inorgchemres.orgmdpi.com The specific nitrogen atom that coordinates can be influenced by the steric hindrance imposed by neighboring substituents. In the case of this compound, the N-cyclopentylamino group at the 2-position would likely direct coordination to the nitrogen at the 4-position (N4) to minimize steric clash.
The chloro-substituent at the 6-position can also influence the electronic properties of the pyrazine ring, thereby affecting the strength of the metal-ligand bond. The coordination of the pyrazine nitrogen is a classic example of a Lewis acid-base interaction, where the metal ion acts as the Lewis acid and the nitrogen atom as the Lewis base.
Cyclic Voltammetry (CV): This electrochemical technique is invaluable for probing the redox properties of transition metal complexes. For a hypothetical copper(II) complex of this compound, a cyclic voltammogram would reveal information about the stability of different oxidation states of the copper center. By scanning the potential, one can observe the reduction of Cu(II) to Cu(I) and its subsequent re-oxidation. The potential at which these events occur is highly sensitive to the nature of the ligand. The electron-donating or -withdrawing properties of the substituents on the pyrazine ring will modulate the electron density at the copper center, thereby shifting the redox potentials. cmu.edu
Below is a representative table of cyclic voltammetry data for analogous copper complexes with nitrogen-containing heterocyclic ligands, illustrating the type of information that can be obtained.
| Complex | Epc (V) (CuII → CuI) | Epa (V) (CuI → CuII) | ΔEp (mV) | E1/2 (V) |
| [Cu(L1)Cl2] | -0.35 | -0.25 | 100 | -0.30 |
| [Cu(L2)Cl2] | -0.42 | -0.31 | 110 | -0.37 |
Note: This is illustrative data based on similar compounds; L1 and L2 represent different substituted pyrazine or pyridine (B92270) ligands. Epc is the cathodic peak potential, Epa is the anodic peak potential, ΔEp is the peak separation, and E1/2 is the formal reduction potential. researchgate.net
Extended X-ray Absorption Fine Structure (EXAFS): EXAFS is a powerful technique for determining the local atomic environment around a specific element, in this case, the transition metal in a coordination complex. By analyzing the fine structure in the X-ray absorption spectrum, one can determine the types of atoms coordinating to the metal, their distances, and their coordination number. For a complex of this compound, EXAFS could definitively confirm the coordination of the pyrazine nitrogen to the metal center and provide precise bond lengths. It could also identify other ligands in the coordination sphere, such as chloride ions or solvent molecules. nih.govnih.gov For example, in zinc complexes with nitrogen and oxygen-containing ligands, EXAFS has been used to distinguish between different coordination geometries. nih.gov
Q & A
Q. What spectroscopic techniques are recommended for characterizing 6-Chloro-N-cyclopentyl-2-pyrazinamine?
Answer: Key techniques include 1H NMR for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. For example, in structurally related pyrazine derivatives (e.g., methyl 6-chloropyrazine-2-carboxylate), 1H NMR in DMSO-d6 shows distinct proton environments (e.g., aromatic protons at δ 9.07–9.19 ppm and methyl groups at δ 3.94 ppm) . MS with DCI/NH3 ionization provides molecular ion peaks (e.g., m/z 190 [M+NH4]+), aiding in purity assessment . Always cross-validate with elemental analysis or high-resolution MS for conclusive identification.
Q. What safety protocols should be followed when handling this compound?
Answer: While specific GHS data for this compound is limited, general precautions for chlorinated heterocycles apply:
- Prevent exposure : Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Storage : Keep away from ignition sources and store in a cool, dry environment .
- Waste disposal : Follow institutional guidelines for halogenated waste.
Refer to Safety Data Sheets (SDS) of analogous compounds (e.g., 6-chloro-pyridazine derivatives) for hazard templates .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic and thermodynamic properties of this compound?
Answer: DFT methods incorporating exact exchange (e.g., Becke’s hybrid functional B3LYP) and gradient-corrected correlation (e.g., Lee-Yang-Parr functionals) are critical . For example:
- Geometry optimization : Use B3LYP/6-31G* to model the cyclopentyl-pyrazinamine backbone.
- Electronic properties : Calculate HOMO-LUMO gaps to assess reactivity (e.g., nucleophilic sites at the chloro-substituted pyrazine ring).
- Thermochemistry : Validate atomization energies and ionization potentials against experimental data (average deviation <2.4 kcal/mol achievable with hybrid functionals) .
Table 1 : Benchmarking DFT Methods for Pyrazine Derivatives
| Functional | Application | Accuracy (vs. Experiment) |
|---|---|---|
| B3LYP | HOMO-LUMO gaps, dipole moments | ±0.1–0.3 eV |
| M06-2X | Reaction barriers | ±1.5 kcal/mol |
| ωB97XD (dispersion) | Non-covalent interactions | ±0.5 kcal/mol |
Q. How can contradictions in reaction yield data during synthesis be resolved?
Answer: Contradictions often arise from substituent electronic effects or steric hindrance . For example:
- Optimization : Vary reaction conditions (temperature, solvent polarity) for cyclopentylamine coupling. Polar aprotic solvents (e.g., DMF) may improve nucleophilic substitution at the 6-chloro position .
- Analytical validation : Use LC-MS to detect intermediates (e.g., unreacted pyrazinamine or byproducts).
- Case study : In similar syntheses (e.g., 6-chloro-2-(chloromethyl)quinazoline), yields improved from 45% to 72% by switching from K2CO3 to Cs2CO3 as a base .
Q. What strategies can identify potential pharmacological targets for this compound?
Answer: Leverage structure-activity relationship (SAR) studies of analogs. For example:
- Medicinal chemistry : Chloropyrazine derivatives often target kinases or GPCRs due to their planar aromatic structure and halogen bonding .
- Molecular docking : Screen against protein databases (e.g., PDB) using docking software (AutoDock Vina).
- In vitro assays : Test inhibition of enzymes like COX-2 or CYP450 isoforms, guided by results from trifluoromethyl-pyridinyl benzamide analogs .
Q. How does steric hindrance from the cyclopentyl group influence reactivity?
Answer: The bulky cyclopentyl substituent:
- Reduces nucleophilic attack at the pyrazine ring (e.g., slower SNAr reactions at the 6-chloro position).
- Directs regioselectivity : Favors reactions at less hindered sites (e.g., 3-position over 2-position in pyrazinamine derivatives).
- Case study : In pyridazine analogs, cyclopentyl groups increased steric bulk by 15% (measured via X-ray crystallography), correlating with a 30% drop in reaction rates .
Q. What computational methods validate crystallographic data for this compound?
Answer: Combine X-ray diffraction with DFT-optimized geometries :
Q. How to design a scalable synthetic route for this compound?
Answer: Prioritize atom economy and catalytic methods :
- Step 1 : Chlorination of pyrazin-2-amine using POCl3 (85% yield reported for 6-chloropyrazinamine analogs) .
- Step 2 : N-cyclopentylation via Buchwald-Hartwig coupling (Pd(OAc)2/XPhos catalyst, 70–80°C, 12h) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
